ICI 199441

KOR Agonist Potency Analgesia Research

ICI 199441 is an arylacetamide κ-opioid receptor (KOR) agonist critical for dissecting KOR-mediated pathways, yet its use is often confounded by generic alternatives. This specific probe delivers unique pharmacology: it is 146-fold more active than U-50488 in vitro, exhibits a distinct 10-20 fold allosteric enhancement by the δ-antagonist naltrindole (a feature absent in U-50488), and serves as the benchmark for CYP2D6 inhibition (IC50=26 nM), a key liability driving next-gen analog design. For researchers requiring this precise fingerprint in pain, cardioprotection, or visceral sensation studies, ICI 199441 eliminates experimental ambiguity. We ensure batch-to-batch consistency with purity ≥98% (HPLC), cold-chain shipping, and comprehensive documentation, allowing procurement managers to source with confidence.

Molecular Formula C21H25Cl3N2O
Molecular Weight 427.8 g/mol
CAS No. 115199-84-3
Cat. No. B040855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 199441
CAS115199-84-3
SynonymsICI 199,441
ICI 199441
ICI-199441
N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine
Molecular FormulaC21H25Cl3N2O
Molecular Weight427.8 g/mol
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1
InChIKeyVFLWVWZSDBTGQJ-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICI 199441 CAS 115199-84-3: Benchmark Potency κ-Opioid Receptor Agonist for Pharmacological Tool Selection


ICI 199441 (CAS 115199-84-3) is a synthetic arylacetamide and a highly potent, selective agonist of the κ-opioid receptor (KOR) [1]. It serves as a critical pharmacological probe for dissecting KOR-mediated pathways in analgesia, cardioprotection, visceral sensation, and neuropharmacology [2]. Unlike many KOR agonists, ICI 199441 exhibits distinct functional interactions within opioid receptor heteromers, notably a 10-20 fold allosteric enhancement of potency by the δ-opioid antagonist naltrindole, a property not shared by U-50488 [3]. However, its strong inhibition of cytochrome P450 2D6 (CYP2D6; IC50=26 nM) represents a significant and well-characterized liability, a known feature that has directly driven medicinal chemistry efforts to develop improved analogs and must be accounted for in experimental design involving metabolic pathways [4].

Why KOR Agonist Substitution Risks Experimental Failure: The ICI 199441 Differentiation Case


Substituting ICI 199441 with other κ-opioid receptor (KOR) agonists like U-50488, U-69593, or even newer analogs without rigorous validation risks confounding experimental outcomes due to critical differences in potency, allosteric modulation, and off-target liabilities. For example, ICI 199441 is 146-fold more active than U-50488 in vitro [1] and uniquely sensitive to allosteric enhancement by naltrindole (10-20 fold), a phenomenon not observed with U-50488 [2]. Furthermore, it is a potent CYP2D6 inhibitor (IC50=26 nM), a well-documented metabolic liability that has directly motivated the development of peripherally restricted analogs [3]. These compound-specific properties dictate its utility and limitations as a research tool, making it irreplaceable by generic KOR agonists for applications requiring its precise pharmacological fingerprint.

Quantitative Evidence Guide for ICI 199441: Key Differentiation Metrics vs. Analogs


In Vitro Potency Advantage of ICI 199441 Over U-50488

ICI 199441 exhibits a 146-fold higher in vitro potency compared to the prototypical KOR agonist U-50488 [1]. This quantifies a significant advantage for ICI 199441 in assays requiring maximal receptor activation at minimal ligand concentrations.

KOR Agonist Potency Analgesia Research

Allosteric Potency Enhancement of ICI 199441 by Naltrindole

The potency of ICI 199441 is enhanced 10-20 fold by the δ-opioid antagonist naltrindole, an allosteric effect within DOR-KOR heteromers. Critically, this same treatment did not alter responses to the comparator KOR agonist U-50488 [1].

Receptor Heteromers Allosteric Modulation Peripheral Analgesia

CYP2D6 Inhibition Liability of ICI 199441

ICI 199441 is a potent inhibitor of cytochrome P450 2D6 (CYP2D6), with an IC50 of 26 nM [1]. This is a key structural liability that has driven the design of analogs with reduced CYP2D6 inhibitory activity, such as compound 13 which exhibits an IC50 >10 µM [2].

Drug Metabolism CYP450 Inhibition Medicinal Chemistry

High Affinity for Cloned Human KOR Compared to Analogues

Analogues of ICI 199441, prepared as part of a peripherally restricted series, exhibited Ki values ranging from 0.058 to 25 nM at the cloned human κ-opioid receptor [1]. While the specific Ki of ICI 199441 is not provided in this source, its role as the high-affinity parent compound for this SAR study underscores its value as a benchmark for potency.

Receptor Binding Affinity Medicinal Chemistry

Cardioprotective Effects in Ischemia/Reperfusion Injury

ICI 199441 has demonstrated cardioprotective effects in vivo. In a rat model, administration of ICI 199441 (1 mg/kg) prior to reperfusion reduced reperfusion injury to the heart [1]. This effect is dose-dependent, with no effect observed at 0.1 mg/kg [2].

Cardioprotection Ischemia-Reperfusion In Vivo Pharmacology

Differential Modulation of Visceral Afferent Mechanosensitivity

In a ferret esophageal vagal afferent model, ICI 199441 (10-6 to 10-5 M) potently inhibited all mechanosensory responses except those of tension/mucosal (TM) receptors to tension [1]. In contrast, the δ-opioid agonist SNC-80 (10-5 to 10-3 M) had no effect other than a minor inhibition at the highest concentration [2].

Visceral Pain Vagal Afferents Peripheral Opioid

Precision Application Scenarios for ICI 199441: Research and Discovery Use Cases


Investigating DOR-KOR Heteromer Allosteric Regulation in Nociception

Researchers aiming to dissect the functional consequences of δ-opioid receptor (DOR) and κ-opioid receptor (KOR) heteromerization in pain pathways should use ICI 199441 as a pharmacological probe. Its unique 10-20 fold potency enhancement by naltrindole, which is not observed with U-50488, makes it an indispensable tool for studying allosteric interactions within this heteromer complex [1].

Medicinal Chemistry: Designing KOR Agonists with Reduced CYP2D6 Liability

ICI 199441 serves as the critical reference compound with a known and significant CYP2D6 inhibition liability (IC50=26 nM) [1]. It is the essential benchmark for medicinal chemistry programs seeking to design next-generation KOR agonists that retain high affinity and potency while minimizing this off-target metabolic interaction. Its structure is the starting point for SAR studies focused on improving selectivity and drug-like properties [2].

Functional Studies of Peripheral κ-Opioid Receptors in Visceral Sensation

For ex vivo and in vitro studies examining the role of peripheral KORs in modulating visceral afferent signaling, ICI 199441 is a gold-standard agonist. Its potent and selective inhibition of mechanosensitivity in vagal afferents, as contrasted with the lack of effect by DOR agonists like SNC-80, allows for definitive pharmacological dissection of receptor-specific roles in the gastrointestinal tract [1].

In Vivo Investigation of KOR-Mediated Cardioprotection

In models of myocardial ischemia-reperfusion injury, ICI 199441 is a validated tool to activate cardiac KORs and study their role in conferring resistance to injury. Its demonstrated efficacy at a 1 mg/kg dose in rats provides a defined experimental parameter for preclinical studies exploring KOR-mediated cardioprotective signaling pathways [1].

Technical Documentation Hub

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